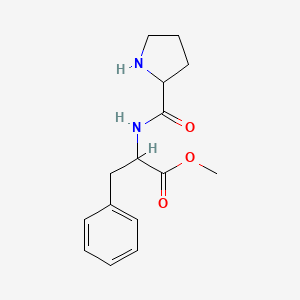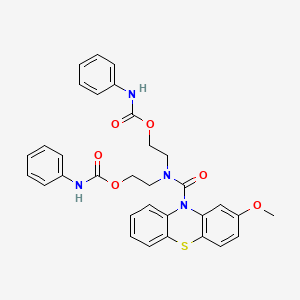![molecular formula C14H17Cl2NO4 B14007063 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid CAS No. 7404-59-3](/img/structure/B14007063.png)
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid is a synthetic organic compound that belongs to the class of aryloxyphenoxypropionic acids. This compound is characterized by the presence of a dichlorophenoxy group, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid typically involves the following steps:
Preparation of 3,5-Dichlorophenoxyacetic Acid: This intermediate is synthesized by reacting 3,5-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the Acetyl Derivative: The 3,5-dichlorophenoxyacetic acid is then reacted with acetic anhydride to form the acetyl derivative.
Amidation Reaction: The acetyl derivative is further reacted with 4-methyl-pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aryloxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with additional chlorine substitution.
2-(2,4-Dichlorophenoxy)propanoic Acid: A compound with a similar aryloxyphenoxy structure.
Uniqueness
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid is unique due to its specific substitution pattern and the presence of the acetylamino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
7404-59-3 |
|---|---|
Molekularformel |
C14H17Cl2NO4 |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
2-[[2-(3,5-dichlorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c1-8(2)3-12(14(19)20)17-13(18)7-21-11-5-9(15)4-10(16)6-11/h4-6,8,12H,3,7H2,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
ZADSGCDGCXEPGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=CC(=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
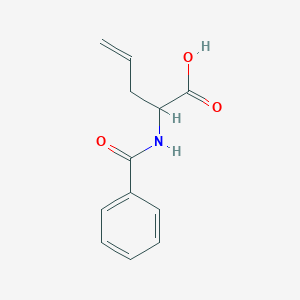
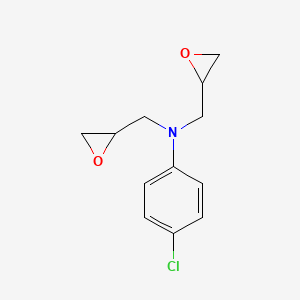
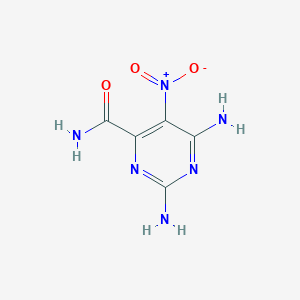

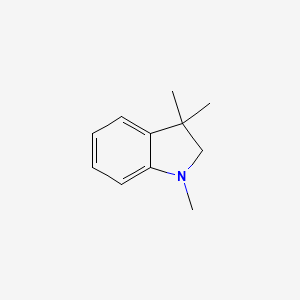

![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)
![N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14007007.png)
![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B14007013.png)
![Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B14007016.png)

